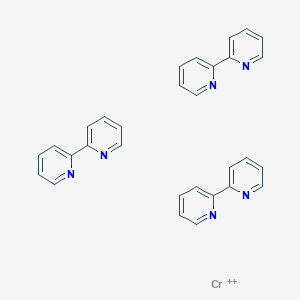

Tris(2,2'-bipyridyl)chromium(II)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17632-84-7 |

|---|---|

Molecular Formula |

C30H24CrN6+2 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

chromium(2+);2-pyridin-2-ylpyridine |

InChI |

InChI=1S/3C10H8N2.Cr/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |

InChI Key |

DKLDNRKSVNPCKM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |

Other CAS No. |

17632-84-7 |

Synonyms |

Cr(bpy)3 tris(2,2'-bipyridyl)chromium(II) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tris 2,2 Bipyridyl Chromium Ii

Direct Synthesis Routes to [Cr(bpy)3]2+ Complexes

The most straightforward approach to synthesizing Tris(2,2'-bipyridyl)chromium(II) involves the direct reaction of a chromium(II) salt with 2,2'-bipyridyl ligands.

Preparation from Chromium(II) Salts and 2,2'-Bipyridyl Ligands

The direct synthesis of [Cr(bpy)3]2+ is typically achieved by reacting a chromium(II) salt, such as chromium(II) chloride (CrCl2), with three equivalents of 2,2'-bipyridyl (bpy) in a suitable solvent. nih.govsigmaaldrich.com The reaction of 2,2'-bipyridine (B1663995) with monomeric chromium(II) precursors has been utilized to prepare various chromium-bipyridyl complexes. nih.govsigmaaldrich.com This method relies on the labile nature of the chromium(II) ion, which readily exchanges its solvent or counter-ion ligands for the chelating bipyridyl ligands.

Optimization of Reaction Conditions for Compound Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of the final [Cr(bpy)3]2+ product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the exclusion of oxygen. The synthesis is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the highly air-sensitive chromium(II) starting material. The choice of solvent can influence the solubility of the reactants and the final product, thereby affecting the reaction rate and ease of product isolation. While specific temperature parameters can vary, reactions are often performed at room temperature or with gentle heating to promote complex formation.

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of Cr(II) |

| Solvent | Anhydrous, deoxygenated | Ensures reactants are dissolved and prevents side reactions |

| Temperature | Room temperature or gentle heating | Promotes reaction without decomposition |

| Reactant Ratio | Stoichiometric (1:3 Cr(II):bpy) | Ensures complete formation of the tris-chelate complex |

Indirect Synthetic Pathways Involving Redox Precursors

Indirect methods for synthesizing [Cr(bpy)3]2+ often involve starting with a more stable chromium precursor and inducing a redox change in situ.

Formation via Oxidation of Chromium(II) Precursors

An alternative strategy involves the in-situ formation of the desired chromium(II) species from a more stable chromium(III) precursor. This can be achieved by using a suitable reducing agent. For instance, the synthesis of tris(2,2'-bipyridyl)ruthenium(II) often employs a reducing agent like sodium phosphinate to reduce Ru(III) to Ru(II) in the presence of the bipyridyl ligand. umb.edu A similar approach can be adapted for chromium, where a Cr(III) salt is reduced to Cr(II), which then rapidly reacts with the bipyridyl ligands present in the solution. ijpcbs.com This method can be advantageous as chromium(III) salts are generally more stable and easier to handle than their chromium(II) counterparts. Furthermore, the synthesis of chromium(III) complexes can be achieved through the reaction of a chromium(II) source with polydentate ligands followed by oxidation, often with aerial oxygen. nih.gov

Strategies for Ligand Modification and Functionalization of 2,2'-Bipyridyl to Yield [Cr(bpy)3]2+ Derivatives

The versatility of the [Cr(bpy)3]2+ scaffold allows for the synthesis of a wide array of derivatives by modifying the 2,2'-bipyridyl ligand prior to complexation. Various synthetic strategies have been developed to introduce functional groups onto the bipyridine backbone. These modifications can be used to tune the electronic and steric properties of the resulting complex. For example, 4,4'-disubstituted bipyridines have been synthesized, though sometimes with low yields. researchgate.net The synthesis of poly(bipyridyl) ligands, which can then be complexed with metal ions, has also been reported. nih.gov These functionalized ligands can then be reacted with a chromium(II) source to generate the corresponding [Cr(bpy)3]2+ derivatives.

Characterization Techniques for Synthetic Products

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized [Cr(bpy)3]2+ complex.

X-ray Crystallography provides definitive structural information, including bond lengths and angles, confirming the coordination of three bipyridyl ligands to the chromium center. nih.gov

Spectroscopic methods are also crucial.

UV-Vis Spectroscopy is used to observe the characteristic metal-to-ligand charge transfer (MLCT) bands of the complex.

Infrared (IR) Spectroscopy can confirm the coordination of the bipyridyl ligands by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine (B92270) rings upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H-NMR, can be used to characterize the organic ligand environment, although the paramagnetic nature of some chromium complexes can lead to broadened signals.

Electrochemical techniques , such as cyclic voltammetry, are employed to study the redox properties of the [Cr(bpy)3]2+ complex. acs.org These measurements provide information about the stability of the different oxidation states of the chromium center.

Magnetic susceptibility measurements are used to determine the magnetic properties of the complex, which can help to confirm the electronic configuration of the chromium ion. acs.org

| Technique | Information Obtained |

| X-ray Crystallography | Molecular structure, bond lengths, and angles nih.gov |

| UV-Vis Spectroscopy | Electronic transitions (e.g., MLCT bands) |

| Infrared (IR) Spectroscopy | Ligand coordination and functional groups |

| Nuclear Magnetic Resonance (NMR) | Ligand environment and complex structure |

| Cyclic Voltammetry | Redox potentials and stability of oxidation states acs.org |

| Magnetic Susceptibility | Electronic configuration and magnetic moment acs.org |

Spectroscopic Validation: Infrared, UV-Visible, NMR, and Mass Spectrometry

Spectroscopic methods are fundamental to confirming the identity and purity of [Cr(bpy)₃]²⁺. Each technique provides unique insights into the compound's vibrational, electronic, and structural characteristics.

Infrared (IR) Spectroscopy Infrared spectroscopy is instrumental in confirming the coordination of the 2,2'-bipyridine ligands to the chromium center. While specific spectra for [Cr(bpy)₃]²⁺ are not detailed in the provided results, analysis of related compounds like [Cr(tbpy)₃]ⁿ and [Ru(bpy)₃]²⁺ offers valuable comparisons. In such complexes, the IR spectra are dominated by the vibrational modes of the bipyridine ligands. Key bands associated with C=C and C=N stretching vibrations within the aromatic rings are typically observed in the 1400-1650 cm⁻¹ region. Coordination to the metal ion often causes shifts in these vibrational frequencies compared to the free ligand, providing evidence of complex formation. For instance, in studies of [Ru(bpy)₃]²⁺, dominant IR bands are noted at 1424, 1447, and 1465 cm⁻¹, which are characteristic of the coordinated bipyridine. nih.gov

UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectrum of Tris(2,2'-bipyridyl)chromium(II) is characterized by intense bands in the visible and ultraviolet regions. These transitions are typically assigned as metal-to-ligand charge transfer (MLCT) bands, a hallmark of transition metal bipyridine complexes. wikipedia.org Gas-phase studies of various tris(bpy)-M(II) complexes reveal broad absorption profiles in the UV region, spanning from approximately 29,000 to 37,900 cm⁻¹. acs.org While solution spectra often show a broad double-peak feature, gas-phase spectroscopy can resolve more substructure. acs.org The color of transition metal complexes is a direct result of the absorption of light, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital. rsc.org The specific wavelengths of absorption are influenced by the metal ion, its oxidation state, and the coordinating ligands. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Standard ¹H NMR spectroscopy is generally not a primary tool for the characterization of the paramagnetic [Cr(bpy)₃]²⁺ complex. The presence of unpaired electrons on the chromium(II) center leads to significant line broadening and large chemical shift ranges, making the interpretation of spectra complex and often uninformative for structural elucidation. While NMR is used extensively for diamagnetic analogues like Ru(II) and Pt(II) bipyridine complexes to determine ligand binding modes, its application for this particular chromium(II) species is limited. researchgate.netrsc.org

Mass Spectrometry Mass spectrometry confirms the molecular weight and integrity of the complex ion. The technique has been applied to study a family of [M(bpy)₃]²⁺ complexes, where the ions are mass-selected before being subjected to photodissociation spectroscopy. acs.orgnih.gov High-resolution mass spectrometry is also a valuable tool for confirming the composition of related chromium polypyridyl complexes. rsc.org For Tris(2,2'-bipyridyl)chromium(II), the cation [C₃₀H₂₄CrN₆]²⁺ has a computed monoisotopic mass of 520.146750 Da. nih.gov

Table 1: Spectroscopic Data for Tris(2,2'-bipyridyl)chromium(II) and Related Complexes

| Technique | Feature | Observation | Reference |

|---|---|---|---|

| UV-Vis | General Absorption | Intense metal-to-ligand charge transfer (MLCT) bands in the visible spectrum. | wikipedia.org |

| UV-Vis | Gas-Phase Absorption | Broad profile from ~29,000 to 37,900 cm⁻¹ for various [M(bpy)₃]²⁺ complexes. | acs.org |

| Mass Spec. | Computed Mass | 520.146750 Da for [C₃₀H₂₄CrN₆]²⁺ ion. | nih.gov |

| Infrared | Characteristic Bands | Expected C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ range, shifted upon coordination. | nih.gov |

Magnetic Susceptibility Measurements in Product Analysis

Magnetic susceptibility measurements provide crucial information about the electronic structure and the number of unpaired electrons in a complex. For Tris(2,2'-bipyridyl)chromium(II), these measurements have led to a significant re-evaluation of its electronic description.

Table 2: Magnetic and Electronic Properties of [Cr(tbpy)₃]²⁺

| Property | Value/Description | Reference |

|---|---|---|

| Ground State Spin (S) | 1 | acs.org |

| Electronic Structure | [Crᴵᴵᴵ(tbpy•⁻)(tbpy⁰)₂]²⁺ | acs.org |

| Magnetic Coupling | Strong antiferromagnetic coupling between Cr(III) and the ligand radical anion. | acs.org |

X-ray Crystallographic Analysis for Molecular and Crystal Structure Elucidation

The molecular structure of the [Cr(tbpy)₃]²⁺ cation, an analogue of [Cr(bpy)₃]²⁺, has been determined by X-ray crystallography. acs.org The analysis confirms a pseudo-octahedral coordination environment for the chromium ion, with three bidentate ligands wrapping around the metal center. acs.org The structure of these tris-bipyridyl complexes results in chiral, propeller-like geometries, existing as enantiomeric pairs (Δ and Λ). wikipedia.org

Structural analysis of the related [Cr(bpy)₃]³⁺ complex shows a deviation from a perfect octahedron, which can be quantified by the sum of the deviations from 90° for all 12 cis-N–Cr–N angles. acs.org Such distortions are common in tris-chelate complexes due to the constraints of the ligand bite angle. The detailed bond lengths and angles derived from crystallography are essential for theoretical calculations and for understanding the electronic structure and reactivity of the complex. acs.org

Table 3: Crystallographic and Structural Information

| Parameter | Description | Reference |

|---|---|---|

| Coordination Geometry | Pseudo-octahedral | acs.org |

| Chirality | Exists as Δ and Λ enantiomers. | wikipedia.org |

| Structural Analysis | Provides precise bond lengths and angles, revealing distortions from ideal octahedral geometry. | acs.orgacs.org |

Redox Chemistry and Electron Transfer Mechanisms of Tris 2,2 Bipyridyl Chromium Ii

Electrochemical Characterization and Redox Potential Determinations

The electrochemical properties of [Cr(bpy)₃]²⁺ have been extensively studied using various techniques to determine its redox potentials and understand the factors influencing electron transfer events.

Cyclic voltammetry (CV) is a powerful tool for investigating the redox behavior of [Cr(bpy)₃]²⁺. Studies have shown that this complex undergoes a series of reversible one-electron redox processes. The CV of [Cr(bpy)₃]²⁺ typically displays multiple redox waves corresponding to the Cr(III)/Cr(II), Cr(II)/Cr(I), and subsequent ligand-based reductions.

The reversibility of these redox couples indicates that the complex remains intact during the electron transfer processes. The formal potential for the Cr(III)/Cr(II) couple is a key parameter that quantifies the thermodynamic tendency of the complex to be oxidized.

Interactive Data Table: Cyclic Voltammetry Data for a Representative Polypyridine Complex

While specific CV data tables for [Cr(bpy)₃]²⁺ are distributed throughout the literature, the following table for a related cobalt bipyridine complex, Co(bpy)₂₂, illustrates the typical data obtained from CV experiments. nih.gov This serves as a model for the kind of detailed electrochemical information derived from such studies. The data includes peak potentials (Epa for anodic peak, Epc for cathodic peak), half-wave potentials (E½), and peak currents (ipa and ipc) at various scan rates (ν).

| Scan Rate (V/s) | Epa (V) | Epc (V) | E½ (V) | ipa (µA) | ipc (µA) | ipa/ipc |

| 0.05 | 0.125 | 0.045 | 0.085 | 5.0 | -4.8 | 1.04 |

| 0.10 | 0.130 | 0.040 | 0.085 | 7.1 | -6.8 | 1.04 |

| 0.20 | 0.135 | 0.035 | 0.085 | 10.0 | -9.6 | 1.04 |

| 0.50 | 0.145 | 0.025 | 0.085 | 15.8 | -15.2 | 1.04 |

| 1.00 | 0.155 | 0.015 | 0.085 | 22.4 | -21.5 | 1.04 |

Note: Data is for Co(bpy)₂₂ in CH₃CN vs FcH/FcH⁺ and is illustrative of typical CV data. nih.gov

Polarography, an electrochemical method using a dropping mercury electrode, has been employed to determine the half-wave potentials (E₁/₂) of chromium bipyridine complexes. The half-wave potential is related to the standard redox potential and provides valuable information about the energy required for the redox process. For the [Cr(bpy)₃]²⁺/[Cr(bpy)₃]³⁺ couple, polarographic studies in various supporting electrolytes have helped to quantify its redox behavior. For instance, the half-wave potential for Cr(III) in a KCl electrolyte is reported as -1.03 V. metrohm.com

The electrochemical properties of the tris(bipyridyl)chromium core can be systematically tuned by introducing substituents onto the bipyridine ligands. Electron-donating groups (like methoxy) tend to make the oxidation of the metal center easier, resulting in a negative shift of the redox potential. Conversely, electron-withdrawing groups (like carboxyl) make the complex more difficult to oxidize, leading to a positive shift in the redox potential. utu.fi This tunability is crucial for designing complexes with specific redox properties for applications such as catalysis and materials science.

Interactive Data Table: Effect of Ligand Substitution on the Redox Potential of [Fe(bpy)₃]²⁺ Complexes

This table, showing data for iron bipyridine complexes, illustrates the general trend of how substituents affect redox potentials, which is also applicable to chromium analogues.

| Substituent (R in 4,4'-R-bpy) | Formal Potential (V vs. Ag/AgCl) |

| -COOH (electron-withdrawing) | 0.97 |

| -H (unsubstituted) | 0.875 |

| -CH₃ (electron-donating) | Not specified, but expected to be < 0.875 |

| -OCH₃ (electron-donating) | 0.56 |

Note: Data is for [Fe(bpy)₃]²⁺ complexes and demonstrates the principle of substituent effects on redox potentials. utu.fi

Electron Transfer Kinetics and Reaction Mechanisms

[Cr(bpy)₃]²⁺ can participate in electron transfer reactions through two primary mechanisms: outer-sphere and inner-sphere pathways.

Kinetic studies of the electron transfer between Cr²⁺(aq) and [Cr(bpy)₃]³⁺ suggest a competitive outer-sphere pathway alongside an inner-sphere one. researchgate.net

Inner-sphere electron transfer involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. york.ac.ukwikipedia.org This mechanism is often favored when one of the reactants has a suitable bridging ligand and the other is substitutionally labile, allowing for the formation of the bridged complex.

The reaction between Cr²⁺(aq) and an oxidant containing a potential bridging ligand, such as a halide or azide, can proceed through an inner-sphere pathway. For example, the reduction of cis-[Cr(N₃)(bpy)₂(H₂O)]²⁺ by Cr²⁺(aq) is suggested to occur via an inner-sphere mechanism involving a Cr(III)-N₃-Cr(II) intermediate. researchgate.net In such a reaction, the bridging ligand facilitates the electron transfer from the Cr(II) center to the Cr(III) center. The stability of the resulting products determines whether the bridging ligand is transferred from the oxidant to the reductant. slideshare.netcsbsju.edu

Excited State Electron Transfer Reactions

The excited state of the tris(2,2'-bipyridyl)chromium(III) ion, *[Cr(bpy)3]3+, is a potent one-electron oxidizing agent. ias.ac.in This characteristic arises from its electronic configuration and the energy of its excited state. The redox potential of the *[Cr(bpy)3]3+/[Cr(bpy)3]2+ couple is approximately +1.44 V, which is significantly higher than that of the well-known photosensitizer, *[Ru(bpy)3]2+ (+0.75 V). ias.ac.in This high oxidizing power allows *[Cr(bpy)3]3+ to engage in electron transfer reactions with a wide range of substrates, including those that are not readily oxidized by other common photosensitizers. ias.ac.in

The general mechanism for the quenching of *[Cr(bpy)3]3+ by an electron donor (Q) can be described as follows:

Excitation: [Cr(bpy)3]3+ + hν → *[Cr(bpy)3]3+

Electron Transfer: *[Cr(bpy)3]3+ + Q → [Cr(bpy)3]2+ + Q•+

The efficiency of this process is dependent on the free energy change (ΔG) of the electron transfer step.

Luminescence Quenching and Excited State Deactivation Mechanisms of [Cr(bpy)3]2+

The excited state of [Cr(bpy)3]3+ can be deactivated through several pathways, including luminescence (phosphorescence), non-radiative decay, and quenching by other chemical species. Luminescence quenching refers to any process that decreases the intensity of luminescence from an excited state. etsu.edu For *[Cr(bpy)3]3+, quenching can occur via energy transfer or electron transfer.

Discrimination between these mechanisms is often achieved by examining the correlation between quenching rate constants and the thermodynamic parameters of the potential quenchers. electronicsandbooks.com For example, quenching of *[Cr(bpy)3]3+ by a series of cyanide complexes has been systematically studied. electronicsandbooks.com The results indicate that:

Energy transfer is the dominant mechanism with quenchers like [Cr(CN)6]3-. electronicsandbooks.com

Reductive electron transfer occurs with quenchers such as [Mo(CN)8]4-, [Fe(CN)6]4-, and [Ru(CN)6]4-, where the excited chromium complex is reduced. electronicsandbooks.com

Oxidative electron transfer is observed with quenchers like [Fe(CN)6]3- and [Co(CN)6]3-, where the excited chromium complex is oxidized. electronicsandbooks.com

Molecular oxygen is also an efficient quencher of *[Cr(bpy)3]3+ luminescence. The quenching by ground-state triplet oxygen (3O2) can lead to the formation of singlet oxygen (1O2), a highly reactive species. A quantum yield of 0.86 for the formation of 1O2 from the quenching of *[Cr(bpy)3]3+ by 3O2 in D2O has been reported. nih.gov

The deactivation of the excited state can also occur through thermally activated pathways. For chromium(III) complexes, this often involves back intersystem crossing (ISC) from the emissive doublet states (2E/2T1) to higher-energy quartet states (4T2). rsc.org These processes are influenced by the ligand field strength and the geometry of the complex. rsc.org

Photoredox Catalysis and Mechanistic Investigations

The potent redox properties of the excited state of [Cr(bpy)3]3+ make it a valuable photocatalyst for a variety of organic transformations. Photoredox catalysis utilizes the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates from stable organic molecules. nih.govacs.org

Mechanistic Studies in Photoredox Processes Catalyzed by [Cr(bpy)3]2+

Mechanistic investigations into photoredox reactions catalyzed by chromium polypyridyl complexes often employ techniques such as Stern-Volmer analysis, UV/Vis/NIR spectroscopy, and nanosecond laser flash photolysis. frontiersin.org These studies help to elucidate the elementary steps of the catalytic cycle, which typically involve either an oxidative or a reductive quenching pathway.

In an oxidative quenching cycle , the excited photocatalyst is oxidized by an electron acceptor. The resulting oxidized photocatalyst then oxidizes a substrate to regenerate the ground-state photocatalyst.

In a reductive quenching cycle , the excited photocatalyst is reduced by an electron donor. The resulting reduced photocatalyst then reduces a substrate, again regenerating the ground-state photocatalyst.

The choice between these pathways depends on the specific substrates and reaction conditions. The long excited-state lifetime of some chromium(III) complexes is particularly advantageous, as it allows for efficient quenching even with substrates that react slowly or are present in low concentrations. frontiersin.orgnih.gov This can lead to high catalytic efficiency, sometimes surpassing that of more common ruthenium-based photocatalysts. frontiersin.org

For example, the photocatalytic aerobic bromination of methoxyaryls and the oxygenation of 1,1,2,2-tetraphenylethylene have been demonstrated using a Cr(III) polypyridine complex. nih.gov These reactions proceed via a reductive quenching mechanism where the substrate donates an electron to the excited chromium complex. nih.gov

Determination of Electron Transfer Yields and Efficiencies

The efficiency of a photoredox catalytic cycle is critically dependent on the yield of the initial electron transfer step and the subsequent cage escape of the resulting radical ions. The quenching rate constant (kq) for the reaction between the excited photocatalyst and a quencher can be determined using Stern-Volmer analysis, which relates the luminescence intensity or lifetime to the quencher concentration. ias.ac.innih.gov

The relationship between the quenching rate constant and the free energy of electron transfer (ΔGET) can provide insights into the reorganization energy of the electron transfer process. Studies comparing *[Cr(dqp)2]3+ (a related chromium complex) and *[Ru(bpz)3]2+ have shown that despite their different electronic structures (spin-flip vs. MLCT excited states), they exhibit a very similar dependence of kq on ΔGET. nih.gov This suggests that the concept of estimating excited-state redox potentials is applicable to these chromium(III) complexes. nih.gov

The table below presents quenching rate constants for the reaction of *[Cr(bpy)3]3+ with various organic sulfides in acetonitrile (B52724) at 298 K. ias.ac.in

*Table 1: Quenching Rate Constants for [Cr(bpy)3]3+ with Organic Sulfides

| Quencher (Sulfide) | Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Oxidation Potential (E₁/₂) (V) |

|---|---|---|

| Phenyl methyl sulfide | 1.23 x 10⁸ | 1.43 |

| p-Tolyl methyl sulfide | 2.14 x 10⁸ | 1.35 |

| p-Anisyl methyl sulfide | 4.37 x 10⁸ | 1.24 |

| p-Chlorophenyl methyl sulfide | 8.13 x 10⁷ | 1.51 |

These data illustrate the influence of the quencher's electronic properties on the electron transfer rate.

Coordination Environment and Structural Dynamics of Tris 2,2 Bipyridyl Chromium Ii

Octahedral Geometry and Chiral Aspects of [Cr(bpy)3]2+

The coordination of three bidentate 2,2'-bipyridine (B1663995) (bpy) ligands to a central chromium(II) ion results in a complex with a pseudo-octahedral geometry. nih.govresearchgate.net Each bipyridine ligand spans two adjacent coordination sites, creating a propeller-like arrangement around the metal center. This configuration lacks an inversion center or a mirror plane, rendering the complex inherently chiral. Consequently, [Cr(bpy)3]2+ exists as a pair of non-superimposable mirror images, known as enantiomers, designated as Δ (delta) and Λ (lambda).

Table 1: Comparison of Geometries in Tris(polypyridine) Metal Complexes

| Complex | Metal Ion | d-electron config. | Jahn-Teller Distortion | Typical Geometry |

| [Cr(bpy)3]2+ | Cr(II) | d4 (high-spin) | Strong | Distorted Octahedral |

| [Cr(bpy)3]3+ | Cr(III) | d3 | None | Octahedral |

| [Ni(bpy)3]2+ | Ni(II) | d8 | None | Octahedral |

| [Cu(bpy)3]2+ | Cu(II) | d9 | Strong | Distorted Octahedral |

This table provides a qualitative comparison of expected geometries based on d-electron configurations.

Ligand Exchange and Aquation Reactions

The kinetic lability of ligands in a coordination complex is heavily influenced by the central metal ion's d-electron configuration. High-spin d4 complexes like [Cr(bpy)3]2+ are known to be kinetically labile due to the presence of an electron in the antibonding eg* orbitals, which weakens the metal-ligand bonds. libretexts.org This facilitates the exchange of the bipyridine ligands with other molecules present in the solution.

A primary example of this reactivity is the aquation reaction, where water molecules from the solvent replace one or more of the bipyridine ligands. While detailed kinetic studies on the [Cr(bpy)3]2+ cation are less common, extensive research on the isoelectronic [Cr(bpy)3]3+ provides insight into the fundamental processes. The aquation of the Cr(III) complex is notably catalyzed by hydroxide (B78521) ions (OH-). acs.orgacs.orgelectronicsandbooks.com The reaction proceeds through a proposed associative mechanism involving the nucleophilic attack of a water molecule or hydroxide ion on the metal center, forming a seven-coordinate intermediate that subsequently releases a bipyridine ligand. acs.orgacs.org

The general aquation process can be represented as: [Cr(bpy)3]2+ + 2H2O ⇌ [Cr(bpy)2(H2O)2]2+ + bpy

The lability of the Cr(II) state is a crucial aspect of its chemistry. For instance, the synthesis of the inert [Cr(bpy)3]3+ complex is often achieved by first forming the labile [Cr(bpy)3]2+ from a Cr(II) salt and bipyridine, followed by oxidation to the kinetically inert Cr(III) state. rsc.org This strategy leverages the rapid ligand exchange at the Cr(II) center to assemble the complex before locking it into the more stable trivalent oxidation state.

Supramolecular Interactions and Crystal Engineering Principles

The [Cr(bpy)3]n+ cation is a versatile building block in supramolecular chemistry and crystal engineering, where non-covalent interactions are used to guide the assembly of molecules into well-defined solid-state architectures. rsc.orgrsc.orgnih.gov

In the solid state, the [Cr(bpy)3]n+ complex can engage in significant non-covalent interactions with counter-ions, particularly halides (F-, Cl-, Br-, I-). The hydrogen atoms on the bipyridine ligands, especially those in the 3, 3', 6, and 6' positions, are sufficiently electropositive to act as hydrogen bond donors. They can form multiple C-H···X- hydrogen bonds with halide anions. acs.org These interactions, often referred to as 'anion embraces', create a host-guest relationship where the cationic complex encapsulates the halide ion.

The inherent chirality of the [Cr(bpy)3]n+ complex can be transmitted from the molecular level to the macroscopic scale to form chiral three-dimensional networks. Using an enantiomerically pure form of the complex (either Δ or Λ) as a template or a building block can direct the formation of a homochiral crystal structure.

A well-studied analogue, [Ru(bpy)3]2+, demonstrates this principle effectively. researchgate.net When optically active Δ-[Ru(bpy)3]2+ is used as a template cation, it can guide the assembly of metal ions (like Cu(II) or Ni(II)) and bridging ligands (like oxalate, C2O42-) into a chiral three-dimensional anionic network. researchgate.netacs.org The resulting structure, {[Δ-Ru(bpy)3][Δ-M2(C2O4)3]}n, adopts a chiral space group, with the chirality of the network being dictated by the chirality of the initial ruthenium complex. acs.org This 'chiral templating' strategy is a powerful tool in crystal engineering for creating functional materials with chiroptical properties. researchgate.net Given the structural similarity, enantiopure [Cr(bpy)3]3+ analogues can be employed in the same fashion to construct chiral coordination polymers.

Solvation Effects on the Electronic and Electrochemical Properties of [Cr(bpy)3]2+

The solvent environment can significantly influence the properties of the [Cr(bpy)3]2+ complex. Changes in the solvent polarity, viscosity, and coordinating ability can alter both its electronic absorption spectrum (solvatochromism) and its electrochemical redox potentials. nih.govnih.gov

The electronic absorption spectrum of [Cr(bpy)3]2+ is characterized by intense π–π* transitions within the bipyridine ligands. Studies on analogous M(II)-tris(bipyridine) complexes show that these absorption bands are sensitive to the solvent. acs.org For instance, the π–π* bands in [Ru(bpy)3]2+ exhibit a redshift (a shift to lower energy) upon solvation, indicating that the excited state is more stabilized by the solvent than the ground state. acs.org This solvatochromic effect is a general phenomenon for such complexes.

The electrochemical behavior, specifically the redox potentials for the Cr(III)/Cr(II) and Cr(II)/Cr(I) couples, is also highly dependent on the solvent. The solvent molecules form a solvation shell around the complex, and the energy of this interaction depends on both the solvent's properties (e.g., its donor number) and the charge of the complex. nih.gov When the complex is oxidized or reduced, the charge changes, necessitating a reorganization of the solvent shell. Solvents that better stabilize the higher oxidation state (e.g., Cr(III)) will make the oxidation of Cr(II) easier, shifting the E1/2(Cr(III)/Cr(II)) to less positive potentials. Conversely, solvents that stabilize the lower oxidation state will make reduction more difficult.

Studies on the related [Ru(bpy)3]2+ complex have shown that its three successive one-electron reductions are reversible and their potentials vary with the solvent, for example, occurring at -1.57, -1.75, and -1.94 V in the ionic liquid HMImPF6. electrochemsci.org A similar dependence is expected for [Cr(bpy)3]2+, making the choice of solvent a critical parameter for tuning its electrochemical applications.

Applications and Future Research Directions for Tris 2,2 Bipyridyl Chromium Ii

Applications in Energy Conversion and Storage Systems

The demand for efficient and sustainable energy solutions has driven extensive research into new materials for batteries and solar energy conversion. Chromium polypyridyl complexes, including [Cr(bpy)3]2+, are being actively investigated for their potential contributions in these critical areas.

Non-aqueous redox flow batteries (RFBs) represent a promising technology for large-scale energy storage. The performance of these batteries is critically dependent on the properties of the electrolyte, which must feature high solubility and multiple, reversible redox couples. Tris-bipyridine chromium complexes have been identified as highly promising candidates for these applications. rsc.orgresearchgate.net

A key area of research involves the systematic modification of the bipyridine ligands to enhance the complex's performance. By introducing different functional groups to the bipyridine backbone, researchers can fine-tune the solubility and electrochemical properties of the resulting chromium complexes. researchgate.net Studies have shown that a series of tris-bipyridine chromium complexes can exhibit up to six reversible redox events, a highly desirable characteristic for RFB electrolytes. rsc.orgresearchgate.net Furthermore, solubilities approaching 1.0 M in organic solvents like acetonitrile (B52724) have been achieved, which is a critical benchmark for practical battery applications. rsc.orgresearchgate.net The ability to modify the ligand structure provides a clear path for developing structure-solubility-electrochemistry relationships, which will guide the future design of advanced electrolytes for non-aqueous RFBs. researchgate.netresearchgate.net

Interactive Table: Electrochemical and Solubility Properties of Modified Tris-bipyridine Chromium Complexes for RFB Applications

This table is a representative summary based on findings reported in the literature. Actual values can vary based on specific experimental conditions.

| Ligand Modification | Number of Reversible Redox Couples | Achieved Solubility (in Acetonitrile) | Key Finding | Reference |

|---|---|---|---|---|

| Unsubstituted Bipyridine | Multiple | Moderate | Baseline for comparison. researchgate.net | researchgate.net |

| Long Aliphatic Chains | Variable | Decreased | Can lead to irreversible redox behavior. researchgate.net | researchgate.net |

| Perfluorinated Substituents | Variable | Decreased | Results in complexes with irreversible redox behavior. researchgate.net | researchgate.net |

In the field of solar energy, dye-sensitized solar cells (DSSCs) have been a major area of focus. Historically, these devices have relied heavily on ruthenium-based complexes, such as [Ru(bpy)3]2+, due to their excellent light-harvesting and electron transfer properties. mdpi.com However, the high cost and low abundance of ruthenium have spurred a search for alternatives based on first-row transition metals like chromium. rsc.orgacs.org

Polypyridyl complexes of Cr(III), the oxidized form of the title compound, are examined for their potential in photochemical solar energy conversion. researchgate.net Their properties, including absorption spectra, excited-state lifetimes, and redox potentials, are often compared to the well-established ruthenium analogues. researchgate.netnih.gov While Cr(III) complexes have some disadvantages, their unique photophysical properties, such as long-lived excited states, make them intriguing for these applications. rsc.orgnih.gov

Research has explored using chromium complexes as sensitizers, where they absorb light and inject an electron into a semiconductor material like titanium dioxide (TiO2). acs.orgresearchgate.net For instance, a Cr(0) complex with diisocyanide ligands, an analogue of Fe(II) complexes considered for DSSCs, has shown promise with a relatively long excited-state lifetime, suggesting it could be suitable for electron injection into semiconductors. acs.org Although the direct and widespread application of [Cr(bpy)3]2+ itself in commercial photovoltaic devices is not yet established, the ongoing research into related chromium complexes highlights a clear potential and a dynamic area of investigation. rsc.orgnih.gov

Advancements in Advanced Materials Science Through [Cr(bpy)3]2+ Derivatives

The versatility of the tris(2,2'-bipyridyl)chromium core structure allows for the synthesis of a wide array of derivatives with tailored properties. By modifying the ligands, scientists can create new materials for applications beyond energy storage, such as photocatalysis and photon upconversion.

The development of chromium-based photosensitizers is a significant area of advancement. These complexes can absorb light and then participate in either energy or electron transfer processes, driving chemical reactions. rsc.orgnih.gov For example, certain Cr(III) polypyridine complexes can sensitize the generation of singlet oxygen, which can then be used in oxidative chemical transformations. rsc.org The photoredox properties of these chromium complexes are being explored for use in organic synthesis, offering a more sustainable, light-driven alternative to traditional methods. nih.govnih.gov

Another exciting application is in photon upconversion, a process where lower-energy light is converted into higher-energy light. rsc.org Specific chromium(III) complexes have been successfully used as sensitizers in triplet-triplet annihilation upconversion schemes. rsc.org This capability is highly valuable for applications ranging from biological imaging to enhancing the efficiency of solar cells by capturing a broader spectrum of light.

Interactive Table: Applications of Selected [Cr(bpy)3]2+ Derivatives in Materials Science

| Derivative Family | Application | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Cr(III) Polypyridines | Photoredox Catalysis | Acts as a photosensitizer for electron transfer reactions. nih.govnih.gov | nih.govnih.gov |

| Cr(III) Complexes | Photon Upconversion | Sensitizes triplet-triplet annihilation processes. rsc.org | rsc.org |

| Cr(0) Diisocyanides | Luminescent Materials | Exhibits long-lived metal-to-ligand charge-transfer (MLCT) excited states. acs.org | acs.org |

Emerging Research Areas and Unexplored Phenomena in [Cr(bpy)3]2+ Chemistry

The study of [Cr(bpy)3]2+ and its derivatives is far from complete, with several emerging areas promising new discoveries and applications. One of the primary drivers of future research is the continued push to replace precious metals in photochemistry and catalysis. rsc.orgmdpi.com This involves not only optimizing the performance of known chromium complexes but also exploring fundamentally new ligand frameworks that move beyond traditional polypyridines. researchgate.net

Researchers are investigating the intricate details of intermetallic communication in multi-chromium architectures. Understanding how two or more chromium centers interact electronically when linked by different bridging ligands is crucial for designing advanced materials with novel magnetic and optical properties. mdpi.com This could lead to the development of molecular wires or new types of catalysts.

Furthermore, the full potential of the spin-flip excited states in Cr(III) complexes is still being uncovered. nih.gov These states are fundamentally different from the MLCT states of ruthenium complexes, and a deeper understanding of their reactivity could unlock new types of photochemical reactions. Elucidating the precise mechanisms of energy and electron transfer in these systems remains a key challenge and a fertile ground for future research. mdpi.comnih.gov The exploration of these frontiers will continue to expand the role of chromium bipyridine complexes in science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(2,2'-bipyridyl)chromium(II) complexes with high purity?

- Methodology : Use ligand displacement reactions under inert atmospheres (e.g., argon), starting with chromium(II) precursors like CrCl₂ and 2,2'-bipyridyl in anhydrous solvents (e.g., acetonitrile). Purify via recrystallization from ethanol/water mixtures. Monitor purity via elemental analysis and UV-Vis spectroscopy (λmax ~450 nm for MLCT transitions) .

- Critical Parameters : Avoid oxygen to prevent oxidation to Cr(III). Maintain stoichiometric excess of 2,2'-bipyridyl (≥3:1 molar ratio) to ensure full coordination .

Q. How can spectroscopic techniques characterize Tris(2,2'-bipyridyl)chromium(II) complexes?

- UV-Vis Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands between 400–600 nm. Compare with ruthenium analogs (e.g., Ru(bpy)₃²⁺ at 452 nm) to infer electronic structure differences .

- Electrochemical Analysis : Use cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) to determine redox potentials. Cr(II)/Cr(III) oxidation typically occurs at +0.5 to +1.0 V vs. Ag/AgCl .

- X-ray Crystallography : Confirm octahedral geometry and bond lengths. Note potential challenges due to air sensitivity; use sealed capillaries .

Q. What factors influence the stability of Tris(2,2'-bipyridyl)chromium(II) in solution?

- Storage Conditions : Store in dark, anhydrous environments at –20°C. Degradation occurs via oxidation (Cr(II) → Cr(III)) or ligand dissociation in acidic media. Stabilize with chelating agents (e.g., EDTA) in aqueous buffers .

- Solvent Effects : Use aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis. Avoid halogenated solvents (e.g., CH₂Cl₂) if photochemical studies are planned .

Advanced Research Questions

Q. How can experimental design mitigate contradictions in redox behavior reported for Tris(2,2'-bipyridyl)chromium(II) complexes?

- Troubleshooting :

- Oxygen Contamination : Use Schlenk lines or gloveboxes for synthesis and electrochemical cells. Validate inert conditions via control experiments with ferrocene internal standards .

- Electrode Passivation : Pre-treat working electrodes (e.g., Pt or glassy carbon) with polishing and electrochemical cleaning to ensure reproducible CV data .

Q. What advanced applications exist for Tris(2,2'-bipyridyl)chromium(II) in electrochemiluminescence (ECL) studies?

- Protocol Design :

- ECL Platform Fabrication : Immobilize Cr(bpy)₃²⁺ on carbon nanotube-titania composite films. Optimize co-reactant concentrations (e.g., tripropylamine) for signal amplification .

- Detection Limits : Use differential pulse voltammetry (DPV) to achieve sub-nM sensitivity for analytes like β-blockers or biomarkers .

Q. How can computational modeling resolve ambiguities in the electronic structure of Tris(2,2'-bipyridyl)chromium(II)?

- DFT Simulations : Model MLCT transitions using Gaussian09 with B3LYP functionals. Compare calculated absorption spectra with experimental UV-Vis data to validate ligand-field splitting parameters .

- Spin-State Analysis : Use CASSCF calculations to predict high-spin (S = 2) vs. low-spin (S = 1) configurations. Correlate with magnetic susceptibility measurements .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.